N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine
Description
Structural Elucidation and Nomenclature of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine
IUPAC Nomenclature and Systematic Identification
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that precisely describe its molecular structure. The official IUPAC name this compound reflects the compound's structural hierarchy, beginning with the ethylamine backbone and incorporating the pyrazole substituent through systematic nomenclature rules. Alternative systematic names documented in chemical databases include N-[(1-methylpyrazol-4-yl)methyl]ethanamine and ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine, which represent acceptable variations in nomenclature conventions.
The compound maintains several registry identifications that facilitate its recognition across chemical databases and literature. The Chemical Abstracts Service registry number 949095-17-4 serves as the primary identifier, while alternative CAS numbers such as 179873-43-9 have been reported in various sources. The PubChem Compound Identifier (CID) 23005743 provides standardized access to comprehensive structural and property data within the PubChem chemical database. Additional identifiers include the InChI key WODLNVYLYQXAOH-UHFFFAOYSA-N and the canonical SMILES notation CCNCC1=CN(N=C1)C, which enable computational identification and structural representation.
The systematic identification extends to include various synonymous naming conventions that appear throughout chemical literature. These include descriptive names such as N-((1-Methyl-1H-pyrazol-4-yl)methyl)ethanamine and the more condensed form N-[(1-methylpyrazol-4-yl)methyl]ethanamine. The nomenclature consistency across multiple chemical databases confirms the structural integrity and unambiguous identification of this specific pyrazole derivative.
Molecular Architecture Analysis
The molecular architecture of this compound demonstrates a characteristic heterocyclic framework built upon a five-membered pyrazole ring system. The fundamental structure incorporates three primary components: the pyrazole heterocycle, the methylene bridge, and the ethylamine terminus. This architectural arrangement positions the compound within the broader classification of pyrazole-derived amines, where the heterocyclic ring serves as the central structural motif.
The molecular geometry analysis reveals specific spatial relationships between functional groups that influence the compound's overall three-dimensional conformation. The pyrazole ring maintains its aromatic character through the presence of two vicinal nitrogen atoms, with one nitrogen bearing the methyl substituent and the other participating in the heterocyclic aromaticity. The methylene bridge connecting the pyrazole ring to the ethylamine group provides conformational flexibility while maintaining the structural integrity of the molecule.
Computational analysis of the molecular structure indicates an overall molecular weight of 139.20 g/mol with a molecular formula precisely defined as C7H13N3. The compound exhibits characteristic features of pyrazole derivatives, including the five-membered ring structure containing two nitrogen atoms at positions 1 and 2, with the methyl substitution occurring at the N1 position and the methyleneethanamine substituent attached at the C4 position of the pyrazole ring.
Pyrazole Ring Substituent Configuration
The pyrazole ring configuration in this compound follows a specific substitution pattern that defines its structural characteristics. The methyl group attachment at the N1 position of the pyrazole ring represents a fundamental structural feature that influences both the chemical properties and spatial arrangement of the molecule. This N1-methylation pattern eliminates the possibility of tautomeric equilibrium that commonly occurs in unsubstituted pyrazoles, thereby establishing a fixed structural configuration.
The positioning of the methylene-ethanamine substituent at the C4 position of the pyrazole ring creates a specific regioisomeric arrangement. This C4 substitution pattern distinguishes the compound from alternative isomers where similar substituents might occupy C3 or C5 positions on the pyrazole ring. The C4 positioning provides optimal spatial separation between the N1-methyl group and the extended aliphatic chain, minimizing steric hindrance while maintaining structural stability.
Analysis of the substituent configuration reveals that the pyrazole ring maintains its planar aromatic character despite the presence of multiple substituents. The electronic contributions of both the N1-methyl group and the C4-methyleneethanamine substituent influence the overall electron density distribution within the heterocyclic ring system. The methyl group at N1 acts as an electron-donating substituent, while the extended aliphatic chain provides additional conformational degrees of freedom without significantly disrupting the aromatic system.
Ethylamine Sidechain Spatial Orientation
The ethylamine sidechain of this compound exhibits specific spatial orientation characteristics that contribute to the compound's overall molecular geometry. The sidechain consists of a methylene bridge directly attached to the C4 position of the pyrazole ring, followed by an ethylamine terminus that provides both steric bulk and potential sites for intermolecular interactions. This extended aliphatic chain arrangement allows for significant conformational flexibility while maintaining connection to the rigid pyrazole core structure.
The methylene bridge serves as a crucial structural element that connects the aromatic pyrazole system to the aliphatic ethylamine terminus. This single carbon linker provides sufficient separation to minimize direct electronic interactions between the heterocyclic ring and the terminal amino group, while allowing for rotational freedom around the C-C bond connecting the bridge to the pyrazole ring. The spatial orientation of this bridge influences the overall molecular shape and accessibility of functional groups for potential chemical interactions.
The terminal ethylamine group adopts conformations that are influenced by both intramolecular and intermolecular factors. The presence of the amino nitrogen provides a basic site that can participate in hydrogen bonding interactions, while the ethyl group contributes to the overall hydrophobic character of the molecule. Computational studies suggest that the ethylamine terminus can adopt multiple low-energy conformations, with the most stable arrangements minimizing steric conflicts between the ethyl group and other molecular components.
The overall sidechain orientation demonstrates the characteristic flexibility associated with aliphatic substituents on heterocyclic ring systems. The extended nature of the methyleneethanamine sidechain provides the molecule with amphiphilic characteristics, combining the aromatic character of the pyrazole ring with the aliphatic properties of the substituted ethylamine terminus. This structural arrangement positions the compound within a specific subset of pyrazole derivatives characterized by extended aliphatic substitution patterns.
Comparative Structural Analysis with Related Pyrazole Derivatives
Comparative structural analysis of this compound with related pyrazole derivatives reveals distinctive features that establish its position within the broader family of substituted pyrazoles. The systematic comparison encompasses variations in ring substitution patterns, alkyl chain modifications, and overall molecular architecture that differentiate this specific compound from structurally similar analogs.
The primary structural comparison involves N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]ethanamine, which shares an identical core structure except for the substitution of an isopropyl group at the N1 position instead of the methyl group. This analog exhibits a molecular weight of 167.25 g/mol compared to 139.20 g/mol for the methyl derivative, reflecting the additional carbon atoms in the isopropyl substituent. The branched nature of the isopropyl group introduces greater steric bulk around the nitrogen atom, potentially influencing the compound's conformational preferences and chemical reactivity patterns.
Another significant structural analog is N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine, which incorporates additional methyl substituents at the C3 and C5 positions of the pyrazole ring. This tri-substituted derivative exhibits the same molecular weight of 167.25 g/mol as the isopropyl analog but distributes the additional methyl groups across multiple ring positions rather than concentrating them at a single site. The presence of methyl groups at C3 and C5 creates a more sterically crowded environment around the pyrazole ring while maintaining the same methyleneethanamine sidechain structure.
The comparative analysis extends to related compounds such as 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine, which differs in the positioning and nature of the aliphatic chain attachment. This isomer features direct attachment of an ethylamine group to the C4 position without the methylene bridge present in the primary compound. The molecular weight of 125.17 g/mol for this direct-attachment isomer reflects the absence of the methylene carbon, resulting in a more compact overall structure.
| Compound | Molecular Formula | Molecular Weight (g/mol) | N1 Substituent | C4 Substituent | Structural Features |
|---|---|---|---|---|---|
| This compound | C7H13N3 | 139.20 | Methyl | Methylene-ethanamine | Methylene bridge present |
| N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamine | C9H17N3 | 167.25 | Isopropyl | Methylene-ethanamine | Branched N1 substituent |
| N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine | C9H17N3 | 167.25 | Methyl | Methylene-ethanamine | Additional C3, C5 methyls |
| 1-(1-methyl-1H-pyrazol-4-yl)ethan-1-amine | C6H11N3 | 125.17 | Methyl | Direct ethanamine | No methylene bridge |
The structural variations among these related compounds demonstrate the impact of specific substitution patterns on overall molecular architecture. The presence or absence of the methylene bridge significantly influences molecular flexibility and potential interaction sites, while variations in N1 substitution affect steric environments and electronic properties. Ring substitution patterns at C3 and C5 positions further modify the electronic character and spatial requirements of the pyrazole core structure.
Analysis of these structural relationships reveals that this compound occupies a unique position characterized by minimal N1 substitution combined with extended C4 sidechain architecture. This combination provides an optimal balance between structural simplicity and functional group accessibility, distinguishing it from both more heavily substituted analogs and more compact structural isomers within the pyrazole derivative family.
Properties
IUPAC Name |
N-[(1-methylpyrazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-8-4-7-5-9-10(2)6-7/h5-6,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WODLNVYLYQXAOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine typically involves the reaction of 1-methyl-1H-pyrazole with ethylamine under controlled conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the pyrazole, followed by the addition of ethylamine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the purity of the final product through advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl-(1-methyl-1H-pyrazol-4-ylmethyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride to produce reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenated solvents like chloroform or dichloromethane, with bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further utilized in the synthesis of more complex molecules with potential biological activities.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of aminopyrazole derivatives, including N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine. For instance, a review on aminopyrazole-based compounds indicated significant inhibition of cancer cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cell lines with growth inhibition percentages of 54.25% and 38.44%, respectively . The selectivity of these compounds for cancer cells over normal fibroblasts suggests a promising therapeutic window.
| Cell Line | Growth Inhibition (%) | Selectivity |
|---|---|---|
| HepG2 | 54.25 | High |
| HeLa | 38.44 | High |
| Normal Fibroblasts | 80.06 | Low |
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory properties. Certain derivatives of aminopyrazoles have shown effectiveness as cyclooxygenase-2 (COX-2) inhibitors, which play a crucial role in inflammation and pain pathways . The molecular docking studies indicated strong binding affinities to COX-2, suggesting potential use in treating inflammatory diseases.
Anticonvulsant Activity
Some pyrazole derivatives have demonstrated anticonvulsant activity. Research indicates that modifications in the structure of these compounds can influence their pharmacological properties, including their efficacy against seizure models . This opens avenues for developing new anticonvulsant medications targeting specific neural pathways.
Dyeing and Pigmentation
Aminopyrazole derivatives have found applications in the dyeing industry, particularly as keratin dyeing agents . Their ability to interact with keratin proteins makes them suitable for use in textile and cosmetic formulations.
Summary of Findings
The diverse applications of this compound underline its significance in both medicinal and industrial fields. The following table summarizes key findings from various studies:
Mechanism of Action
The mechanism of action of N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
(a) N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine
- Structural Difference : Ethyl group replaces the methyl group at the pyrazole N1 position.
- Biological Activity: Ethyl substitution may alter binding affinity to target proteins, as seen in analogs with improved anticancer activity compared to methyl derivatives .
- Molecular Weight : 167.22 g/mol (C₉H₁₇N₃) .
(b) N-[(1-Propyl-1H-pyrazol-4-yl)methyl]ethanamine
- Structural Difference : Propyl group at N1.
- Impact :
- Solubility : Longer alkyl chains reduce aqueous solubility but enhance membrane permeability.
- Pharmacokinetics : Propyl derivatives exhibit prolonged metabolic half-lives in preclinical models .
Aromatic and Heterocyclic Modifications
(a) N-Benzyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine
- Structural Difference : Benzyl group replaces the ethanamine chain.
- Bioactivity: Enhanced potency in serotonin receptor modulation compared to aliphatic analogs .
(b) N-[(2-Thienylmethyl)-1-methyl-1H-pyrazol-4-yl]methanamine
- Structural Difference : Thienyl (sulfur-containing heterocycle) replaces the pyrazole’s methyl group.
- Applications: Demonstrated neuroprotective activity in vitro .
Halogenated Derivatives
(a) N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine
- Structural Difference : Difluoroethyl group replaces ethanamine.
- Impact :
- Electronegativity : Fluorine atoms increase polarity and metabolic stability.
- Pharmacology : Improved blood-brain barrier penetration in preclinical models .
(b) 1-(1-Ethyl-5-fluoro-1H-pyrazol-4-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine
- Structural Difference : Fluorine atom at the pyrazole C5 position.
- Impact :
- Binding Affinity : Fluorine’s electronegativity enhances hydrogen bonding with target proteins, boosting anticancer activity .
Data Table: Key Comparative Properties
| Compound Name | Substituent(s) | Molecular Formula | Molecular Weight (g/mol) | Notable Biological Activity |
|---|---|---|---|---|
| This compound | Methyl (N1), ethanamine | C₈H₁₅N₃ | 153.22 | Anti-inflammatory, analgesic |
| N-[(1-Ethyl-1H-pyrazol-4-yl)methyl]ethanamine | Ethyl (N1) | C₉H₁₇N₃ | 167.22 | Anticancer |
| N-Benzyl-1-(1-methyl-1H-pyrazol-4-yl)methanamine | Benzyl | C₁₃H₁₇N₃ | 215.30 | Serotonin modulation |
| N-(2,2-Difluoroethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]amine | Difluoroethyl | C₇H₁₁F₂N₃ | 175.18 | Neuroprotective |
Research Findings and Mechanistic Insights
- Ethyl vs. Methyl Substitution : Ethyl analogs generally exhibit higher lipophilicity and prolonged in vivo half-lives but may suffer from reduced solubility. Methyl derivatives, while less potent in some cases, offer better synthetic accessibility .
- Fluorine Incorporation : Fluorinated pyrazoles show enhanced target engagement due to fluorine’s electronegativity, as seen in kinase inhibition assays .
- Benzyl and Thienyl Groups : Aromatic substituents improve binding to hydrophobic enzyme pockets, though metabolic stability varies with ring electronics .
Biological Activity
N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, a compound with a unique pyrazole structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and relevant case studies.
- Molecular Formula : C7H13N3
- Molecular Weight : 125.17 g/mol
- CAS Number : 179873-43-9
- Structure : The compound features a pyrazole ring substituted with an ethylamine group, which is crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The compound can bind to active sites or allosteric sites on these proteins, leading to modulation of their activity. This interaction can initiate or inhibit specific cellular pathways, resulting in various biological effects such as:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory processes.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing signaling pathways related to mood and cognition .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against a range of bacteria and fungi. Preliminary studies have shown that it can inhibit the growth of pathogens, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It appears to modulate inflammatory cytokines and may reduce inflammation in various animal models. This effect could be linked to its ability to inhibit specific enzymes involved in the inflammatory response .
Biochemical Analysis
This compound interacts with several biomolecules through various mechanisms:
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Involves the formation of hydrogen bonds with target proteins. |
| Hydrophobic Interactions | Enhances binding affinity through non-polar interactions. |
| Van der Waals Forces | Contributes to the stability of the ligand-receptor complex. |
These interactions are crucial for the compound's efficacy and specificity towards its biological targets.
Study 1: Antimicrobial Activity
In a study assessing the antimicrobial properties of this compound, researchers found that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating potent antimicrobial activity .
Study 2: Anti-inflammatory Response
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. Treatment with this compound resulted in a significant reduction in paw edema compared to control groups. This suggests that the compound may be effective in mitigating inflammatory responses through modulation of cytokine levels.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[(1-Methyl-1H-pyrazol-4-yl)methyl]ethanamine, and what reaction conditions are critical for yield optimization?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, 4-(chloromethyl)-1-methyl-1H-pyrazole reacts with ethylamine in a polar aprotic solvent (e.g., DMF or DMSO) under basic conditions (e.g., K₂CO₃). Temperature control (60–80°C) and stoichiometric excess of ethylamine (1.5–2.0 equiv.) improve yields. Purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR confirms the methylpyrazole backbone and ethanamine sidechain. Key signals include pyrazole C-H (~7.5–8.0 ppm) and methylene groups (~3.5–4.0 ppm) .
- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves 3D structure, including bond angles and torsional strain in the pyrazole-ethanamine linkage .
- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 166) .
Q. What are the stability and storage requirements for this compound under laboratory conditions?
- Methodology : The compound is stable at room temperature in inert atmospheres (N₂/Ar). Store in amber glass vials at –20°C to prevent oxidation. Avoid exposure to strong acids/bases or UV light, which may degrade the pyrazole ring .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or crystallographic disorder)?
- Methodology :
- Dynamic NMR : Assess rotational barriers in the ethanamine sidechain to explain split signals .
- Twinned crystal analysis : Use SHELXD for structure solution and PLATON to model disorder in X-ray data .
- DFT calculations : Compare experimental vs. computed spectra (e.g., Gaussian09 with B3LYP/6-31G*) to validate assignments .
Q. What computational strategies predict the compound’s reactivity in novel reactions (e.g., C–N bond functionalization)?
- Methodology :
- Retrosynthetic AI tools : Leverage template-based models (e.g., Reaxys/Pistachio) to propose feasible routes for introducing substituents to the pyrazole ring .
- Molecular docking : Screen for binding affinity in biological targets (e.g., serotonin receptors) using AutoDock Vina and PyMOL visualization .
Q. How can researchers address conflicting toxicity data in early-stage pharmacological studies?
- Methodology :
- MTT assays : Compare cytotoxicity across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects .
- Metabolic profiling : Use LC-MS to detect oxidative metabolites (e.g., N-oxide derivatives) that may contribute to toxicity .
- OECD guideline compliance : Validate in vitro results with in vivo acute toxicity studies (e.g., OECD 423) .
Q. What strategies optimize the compound’s application in metal-organic frameworks (MOFs) or catalysis?
- Methodology :
- Coordination chemistry : Test metal-binding capacity (e.g., Cu²⁺, Zn²⁺) via UV-Vis titration and Job’s plot analysis .
- Catalytic screening : Evaluate ligand performance in cross-coupling reactions (e.g., Suzuki-Miyaura) under varying Pd catalysts .
Q. How does structural modification of the pyrazole ring impact biological activity in CNS drug discovery?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
